molecular formula C24H29N3O4S B2735838 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 362501-02-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

カタログ番号: B2735838
CAS番号: 362501-02-8
分子量: 455.57
InChIキー: ZSJWFLPPIKTTPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 4-oxo-3-pentyl-2-sulfanylidene core and a 7-carboxamide substituent. The pentyl chain at position 3 may modulate steric bulk and hydrophobic interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural framework aligns with quinazoline derivatives studied for kinase inhibition, antimicrobial activity, or anticancer properties .

特性

CAS番号

362501-02-8

分子式

C24H29N3O4S

分子量

455.57

IUPAC名

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H29N3O4S/c1-4-5-6-13-27-23(29)18-9-8-17(15-19(18)26-24(27)32)22(28)25-12-11-16-7-10-20(30-2)21(14-16)31-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,32)

InChIキー

ZSJWFLPPIKTTPL-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S

溶解性

not available

製品の起源

United States

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C30H33N3O5S2
  • Molecular Weight : 579.7 g/mol

Quinazoline derivatives, including this compound, are known to exhibit various biological activities through different mechanisms. The presence of the quinazoline ring system is crucial for their pharmacological effects. The specific mechanisms include:

  • COX Inhibition : Many quinazoline derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives can disrupt bacterial cell walls or interfere with bacterial protein synthesis.

1. Anti-inflammatory Activity

A study on similar quinazoline derivatives demonstrated that compounds with the 4(3H)-quinazolinone ring system exhibited significant COX-2 inhibitory activity. For example, a related compound showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating that structural modifications can enhance anti-inflammatory properties .

2. Antimicrobial Activity

Research has shown that certain quinazoline derivatives possess antibacterial properties against various strains. For instance:

  • Compound 13 exhibited moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm and MIC values comparable to standard antibiotics like ampicillin .
  • Another study found that specific quinazoline derivatives had notable activity against Candida albicans, surpassing the efficacy of reference drugs .

Case Studies

Several case studies highlight the biological activity of quinazoline derivatives:

Case Study 1: COX Inhibition

In a comparative study involving multiple quinazoline compounds, it was found that those with para-sulfonamide groups showed enhanced COX-2 selectivity and potency. The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene demonstrated promising results in preliminary assays .

Case Study 2: Antibacterial Efficacy

A series of synthesized quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, one derivative showed an inhibition zone of 11 mm against Candida albicans, indicating potential as an antifungal agent .

Data Summary Table

Activity TypeCompoundInhibition Zone (mm)MIC (mg/mL)Reference
COX-2 InhibitionN-[2-(3,4-dimethoxyphenyl)ethyl]-...47.1% at 20 μM-
AntibacterialCompound 139 mm (Staphylococcus)65
AntifungalCompound against Candida albicans11 mm80

科学的研究の応用

The compound has demonstrated potential in various areas of pharmaceutical research, particularly:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In a comparative study involving multiple quinazoline derivatives, compounds with similar structures exhibited enhanced COX-2 selectivity and potency.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains. In a series of tests, derivatives of quinazoline were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. One derivative demonstrated an inhibition zone of 11 mm against Candida albicans, suggesting potential antifungal properties.
  • Anticancer Potential : Quinazoline derivatives are known for their anticancer activities. For instance, a study highlighted that synthesized quinazoline analogues exhibited significant anticancer activity against several cell lines, including MDA-MB-231 breast cancer cells . The presence of specific substituents on the quinazoline ring was crucial for enhancing their efficacy.

Case Study 1: COX Inhibition

In a study evaluating the anti-inflammatory effects of several quinazoline derivatives, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene exhibited promising results as a selective COX inhibitor. This study underscores the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of quinazoline derivatives revealed that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene had notable activity against both Gram-positive and Gram-negative bacteria. This finding positions the compound as a candidate for further development in antimicrobial therapies.

類似化合物との比較

Key Observations:

Core Structure : The target retains a fully aromatic quinazoline core, whereas compound features a 3,4-dihydroquinazoline (saturated C3-C4 bond), which reduces aromaticity and may alter binding interactions.

Position 3 Substituent : The pentyl chain in the target provides greater hydrophobicity compared to the (oxolan-2-yl)methyl group in , which introduces oxygen-based polarity.

Position 2 Functional Group: The sulfanylidene (C=S) group in the target contrasts with the thioether linkage in .

Carboxamide Substituent : The 3,4-dimethoxyphenylethyl group in the target likely increases steric bulk and π-π stacking capability relative to the cyclopentyl group in .

Hypothesized Pharmacological Implications

  • Target Selectivity : The sulfanylidene group may confer selectivity toward enzymes with active-site cysteine residues (e.g., kinases or proteases), whereas the thioether in could favor oxidative metabolism or disulfide bond formation.
  • Metabolic Stability : The methoxy groups in the target are prone to demethylation, whereas the tetrahydrofuran (oxolan) moiety in might enhance metabolic stability through reduced oxidative susceptibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。